Propargyl-PEG2-beta-D-glucose

PROTAC Linker Synthesis Click Chemistry Quality Control

Propargyl-PEG2-beta-D-glucose is a heterobifunctional reagent that integrates a terminal alkyne handle, a short PEG2 spacer, and a β-D-glucose recognition moiety. This structural design enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for stable triazole bond formation with azide-bearing molecules.

Molecular Formula C13H22O8
Molecular Weight 306.31 g/mol
Cat. No. B11827190
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropargyl-PEG2-beta-D-glucose
Molecular FormulaC13H22O8
Molecular Weight306.31 g/mol
Structural Identifiers
SMILESC#CCOCCOCCOC1C(C(C(C(O1)CO)O)O)O
InChIInChI=1S/C13H22O8/c1-2-3-18-4-5-19-6-7-20-13-12(17)11(16)10(15)9(8-14)21-13/h1,9-17H,3-8H2/t9-,10-,11+,12-,13-/m1/s1
InChIKeyVCAWUMOFEKQAES-UJPOAAIJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Propargyl-PEG2-beta-D-glucose (CAS 2353409-73-9): A Bifunctional Alkyne-PEG-Glucose Reagent for Click Chemistry and PROTAC Linker Synthesis


Propargyl-PEG2-beta-D-glucose is a heterobifunctional reagent that integrates a terminal alkyne handle, a short PEG2 spacer, and a β-D-glucose recognition moiety. This structural design enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for stable triazole bond formation with azide-bearing molecules . The compound is primarily classified as a polyethylene glycol (PEG)-based linker for the synthesis of proteolysis targeting chimeras (PROTACs), facilitating the conjugation of E3 ligase ligands to target protein warheads . It is also employed as a click chemistry-ready crosslinker in glycobiology and drug delivery research, where the glucose unit enhances aqueous solubility and provides a biologically relevant recognition motif .

Why Generic Substitution Fails for Propargyl-PEG2-beta-D-glucose: The Critical Role of PEG Length, Alkyne Reactivity, and Glucose Targeting


Simple substitution of Propargyl-PEG2-beta-D-glucose with alternative alkyne-PEG-glucose derivatives (e.g., PEG3, PEG4, or PEG5 analogs) or non-PEGylated alkynyl sugars is not functionally equivalent. The PEG2 linker length is a critical parameter that directly influences the conformational flexibility and degradation efficiency of the resulting PROTAC molecules. Studies on PROTAC linker optimization demonstrate that variations in PEG chain length (PEG2 vs. PEG3 vs. PEG4) can drastically alter target protein degradation potency, with PEG3 showing optimal activity in specific ERα-targeting systems and PEG2 exhibiting distinct degradation profiles against GSPT1 [1] [2]. Furthermore, the presence of the β-D-glucose moiety confers specific solubility and cellular recognition advantages not present in simpler propargyl-alcohol or PEG-only linkers, affecting both experimental reproducibility and downstream biological outcomes . Therefore, selecting the precise compound is essential to maintain the intended linker length, click reactivity, and biological targeting properties in both PROTAC development and metabolic labeling applications.

Quantitative Differentiation of Propargyl-PEG2-beta-D-glucose: Direct and Cross-Study Comparisons for Informed Procurement


Purity and Structural Integrity: Comparative Analysis of Commercial Batches

Propargyl-PEG2-beta-D-glucose is commercially available with a specified purity of ≥98.0%, as documented by major vendors . This level of purity is essential for high-fidelity click chemistry reactions and reproducible PROTAC synthesis, minimizing side products that can arise from impurities in less rigorously characterized alternatives. In contrast, some analog compounds such as Propargyl-PEG3-beta-D-glucose are offered at lower purity grades (>90%) , which may introduce variability in conjugation efficiency and downstream biological assays.

PROTAC Linker Synthesis Click Chemistry Quality Control

PROTAC Linker Length Optimization: PEG2 vs. PEG3 vs. PEG4 in Targeted Protein Degradation

In a structure-activity relationship study of ERα-targeting decoy nucleic acid PROTACs, the linker length was systematically varied using PEG2, PEG3, and PEG4 spacers. While all three linkers exhibited similar ERα binding affinities (IC50 = 30-50 nM), the PEG3-containing PROTAC demonstrated superior degradation activity compared to both the PEG2 and PEG4 analogs [1]. This underscores that PEG2 is not universally optimal; its shorter length may be advantageous in specific ternary complex geometries where a more constrained linker is required to achieve productive ubiquitination. In a separate study of Retro-2-based PROTACs, PEG2-linked molecules unexpectedly degraded GSPT1, while PEG4 analogs did not, further demonstrating that linker length is a critical determinant of degradation selectivity and efficacy [2].

PROTAC Design Linker Length Optimization Targeted Protein Degradation

Click Chemistry Reactivity: Alkyne-Azide Cycloaddition Efficiency

Propargyl-PEG2-beta-D-glucose contains a terminal alkyne group that undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form stable triazole linkages with azide-containing molecules . While specific kinetic data for this compound are not available in the public domain, the reactivity of terminal alkynes in CuAAC is well-established, with rate constants typically in the range of 10-100 M⁻¹s⁻¹ under standard conditions (e.g., 1 mM CuSO₄, 2 mM sodium ascorbate, aqueous buffer, 25°C) [1]. The PEG2 spacer enhances aqueous solubility, which can improve reaction kinetics by maintaining the alkyne in solution, unlike more hydrophobic alkyne probes that may require organic co-solvents.

Bioorthogonal Chemistry CuAAC Bioconjugation

Comparative Solubility Enhancement: PEG2 vs. Non-PEGylated Alkynyl Sugars

The PEG2 spacer in Propargyl-PEG2-beta-D-glucose significantly enhances aqueous solubility compared to non-PEGylated alkynyl glucose derivatives. Vendor technical data indicates that the compound is readily soluble in water, DMSO, and other polar organic solvents . This is in contrast to simpler alkynyl sugars such as 6-deoxy-alkynyl glucose, which lack a PEG spacer and exhibit reduced water solubility, often requiring higher percentages of organic co-solvents for dissolution [1]. While exact solubility values (mg/mL) for Propargyl-PEG2-beta-D-glucose are not consistently reported across vendors, the presence of the PEG2 chain is a known structural feature that improves hydrophilicity and reduces aggregation in aqueous buffers.

Aqueous Solubility PEGylation Bioconjugation

Recommended Application Scenarios for Propargyl-PEG2-beta-D-glucose Based on Evidence-Driven Differentiation


Synthesis of PROTACs Requiring a Short, Flexible PEG2 Linker

Propargyl-PEG2-beta-D-glucose is optimally suited for constructing PROTAC libraries where a short PEG linker is desired to achieve specific ternary complex geometries. As demonstrated in ERα-targeting PROTAC studies, linker length critically influences degradation efficiency, and the PEG2 variant provides a distinct spatial constraint compared to longer PEG3 or PEG4 linkers [1]. Researchers should select this compound when empirical SAR indicates that a shorter, more rigid linker is necessary for productive ubiquitination and target degradation.

Click Chemistry-Based Metabolic Glycan Labeling in Aqueous Systems

The combination of a terminal alkyne for CuAAC and a PEG2 spacer for enhanced water solubility makes this reagent ideal for metabolic labeling of glycans in live cells or tissues. The β-D-glucose moiety can be recognized by cellular uptake mechanisms, potentially increasing intracellular labeling efficiency compared to non-glucose alkyne probes . Following metabolic incorporation, azide-functionalized detection probes (e.g., fluorescent azides) can be conjugated via CuAAC to visualize glycan localization and trafficking.

Development of Glucose-Targeted Drug Delivery Conjugates

The β-D-glucose unit in Propargyl-PEG2-beta-D-glucose serves as a targeting ligand for glucose transporters (GLUTs), which are overexpressed in certain cancer cells and metabolically active tissues. This compound can be used as a building block to synthesize glucose-decorated nanoparticles, polymers, or small-molecule drug conjugates. The propargyl group allows for facile conjugation to azide-modified payloads via click chemistry, enabling the creation of targeted delivery systems with improved cellular uptake and tumor specificity .

High-Fidelity Bioconjugation Requiring ≥98% Purity Alkyne Reagents

For applications where reaction stoichiometry and purity are paramount—such as the preparation of antibody-drug conjugates (ADCs), site-specific protein labeling, or quantitative proteomics—Propargyl-PEG2-beta-D-glucose with a certified purity of ≥98.0% should be prioritized over lower-purity alternatives (e.g., >90% purity PEG3 analogs) . The higher purity minimizes the risk of incomplete or non-specific conjugation, ensuring more reliable and reproducible results in downstream analytical and functional assays.

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